molecular formula C15H15N3O3S2 B2615481 (E)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(thiophen-2-yl)acrylamide CAS No. 2034996-78-4

(E)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(thiophen-2-yl)acrylamide

Cat. No. B2615481
CAS RN: 2034996-78-4
M. Wt: 349.42
InChI Key: AYFIRIRGABNFDW-SOFGYWHQSA-N
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Description

(E)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C15H15N3O3S2 and its molecular weight is 349.42. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(thiophen-2-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(thiophen-2-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Oxidative Dimerization in Synthesis

One application involves the oxidative dimerization of thioamides to synthesize 3,5-disubstituted 1,2,4-thiadiazoles using hypervalent iodine(V)-containing reagents. This process yields excellent results and highlights the compound's role in facilitating complex chemical transformations (Patil et al., 2009).

Novel Organic Sensitizers for Solar Cells

Another significant application is in the development of organic sensitizers for solar cell applications. The engineering of molecules comprising donor, electron-conducting, and anchoring groups at the molecular level demonstrates the potential of such compounds in enhancing the efficiency of solar energy conversion (Kim et al., 2006).

Antimicrobial Activity

Compounds derived from thiadiazole and thiophene structures have been evaluated for their antimicrobial properties. Research into 7-substituted derivatives of 7-(methylthio)-5-oxo-2-phenyl-5H-[1,3,4]thiadiazolo[3,2-b]-pyrimidine-6-carbonitrile shows promise in this area, indicating the potential for developing new antimicrobial agents (Angulwar et al., 2019).

Antioxidant Properties Evaluation

The antioxidant properties of 1,3,4-thiadiazole derivatives, including those with methoxy cinnamic acids, have been explored. These compounds show effective activities in scavenging free radicals, highlighting their potential in oxidative stress-related therapeutic applications (Gür et al., 2017).

Molecular Docking Studies

Research also extends to the synthesis and molecular docking studies of thiophene-2-carboxamides derivatives, aiming to understand their interaction with biological targets. These studies are crucial for the design of compounds with potential biological and therapeutic applications (Talupur et al., 2021).

properties

IUPAC Name

(E)-N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S2/c1-17-13-7-5-11(10-14(13)18(2)23(17,20)21)16-15(19)8-6-12-4-3-9-22-12/h3-10H,1-2H3,(H,16,19)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFIRIRGABNFDW-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)C=CC3=CC=CS3)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C=C(C=C2)NC(=O)/C=C/C3=CC=CS3)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(thiophen-2-yl)acrylamide

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